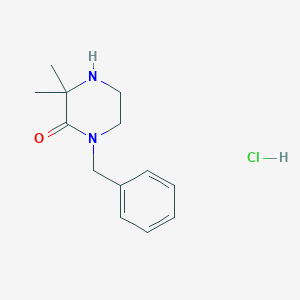

1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride

描述

1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride is a piperazinone derivative characterized by a benzyl group at position 1 and two methyl groups at position 3 of the piperazinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

属性

IUPAC Name |

1-benzyl-3,3-dimethylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-13(2)12(16)15(9-8-14-13)10-11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPKMWKLGGVAAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CCN1)CC2=CC=CC=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride typically involves the reaction of benzyl chloride with 3,3-dimethylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

化学反应分析

1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction .

科学研究应用

1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

The compound is compared with structurally related piperidine, piperazinone, and pyrrolidine derivatives to highlight differences in substituents, functional groups, and biological relevance.

Structural and Functional Group Variations

Table 1: Key Structural Comparisons

Key Observations

3,3-Dimethyl substitution in piperazinones introduces steric hindrance, which may influence receptor binding compared to mono-methyl or fluoro analogs .

Functional Group Impact: Piperazinone vs. Piperidinone: The presence of an additional nitrogen in the piperazinone ring (vs. piperidinone) alters hydrogen-bonding capacity and acidity, affecting interactions with biological targets .

Biological Activity: Pyrrolidine derivatives like YA1 (C₁₄H₁₅NO₂) demonstrated anticancer activity in vitro, but their smaller ring size (5-membered vs. 6-membered piperazinone) may limit structural flexibility . The hydrochloride salt form improves aqueous solubility across analogs, a critical factor for drug formulation .

生物活性

1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride (BDMP) is a synthetic compound with significant biological activity, particularly in pharmacological research. Its unique molecular structure, characterized by a piperazine ring and a benzyl group, contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C13H19ClN2O

- Molecular Weight : 254.76 g/mol

- CAS Number : 23914-09-2

BDMP's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or modulate receptor activity, leading to diverse pharmacological effects. This mechanism is critical for understanding its therapeutic potential in various diseases.

Antiviral Properties

Recent studies have highlighted the antiviral potential of BDMP and related compounds. For instance, modifications of piperazine derivatives have shown promising results in inhibiting viral replication in neuronal cells infected with Venezuelan equine encephalitis virus (VEEV) and Eastern equine encephalitis virus (EEEV). These compounds demonstrated submicromolar inhibition of virus-induced cell death and significant reductions in viral yield, indicating a robust antiviral mechanism .

Enzyme Inhibition

BDMP has been investigated for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against various diseases, including cancer and viral infections .

Receptor Modulation

The compound has also been studied for its effects on chemokine receptors. For example, structure-activity relationship (SAR) studies have identified that benzyl-piperazine derivatives can act as potent antagonists for CC chemokine receptor-3 (CCR3), which is involved in inflammatory responses . This activity suggests potential applications in treating allergic and inflammatory conditions.

Study 1: Antiviral Activity

A study focused on the antiviral properties of piperazine derivatives revealed that BDMP analogs effectively reduced VEEV titers in human primary neuronal cells. The research outlined the structure-activity relationships that guided the development of these compounds, emphasizing the importance of the piperazine moiety in enhancing antiviral activity .

Study 2: Enzyme Inhibition Mechanism

In another investigation, BDMP was shown to inhibit key enzymes involved in metabolic pathways. The study detailed how the compound's structural features contributed to its binding affinity and selectivity towards these enzymes, providing insights into its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Piperazine derivative | Antiviral, enzyme inhibition |

| 1,3-Dimethylpiperazin-2-one hydrochloride | Piperazine derivative | Less potent than BDMP |

| 1-Benzylpiperazine | Piperazine derivative | Different receptor binding properties |

The comparison highlights that while similar compounds share structural characteristics, their biological activities can vary significantly based on substitutions and molecular interactions.

常见问题

Q. What are the optimal synthetic routes for 1-Benzyl-3,3-dimethylpiperazin-2-one hydrochloride, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via N-alkylation of piperazinone derivatives using benzyl halides under basic conditions. For purity validation, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended. Quantitative analysis can be performed using calibration curves with reference standards (e.g., USP-grade reagents) .

- Example Protocol :

- Step 1 : React 3,3-dimethylpiperazin-2-one with benzyl chloride in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

- Step 2 : Isolate the product via vacuum filtration and recrystallize from ethanol.

- Step 3 : Confirm purity (>97%) via HPLC (λ = 254 nm) and NMR (δ 7.3–7.5 ppm for benzyl aromatic protons) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and NH bending vibrations.

- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for CH₂Ph) and quaternary carbons in the dimethylpiperazinone core.

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.72) .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation. Stability assays under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via TLC or LC-MS for byproducts like benzyl alcohol .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ measurements in triplicate) and control for variables like solvent polarity (DMSO vs. aqueous buffers). For example, discrepancies in receptor-binding affinity may arise from differences in cell-line viability or assay pH. Use meta-analysis tools to compare datasets .

Q. How can substituents on the benzyl or piperazinone rings modulate pharmacological activity?

- Methodological Answer : Systematic SAR studies require synthesizing analogs (e.g., halogenated benzyl groups or methyl-to-ethyl substitutions) and testing in vitro/in vivo models. For example:

- Electron-Withdrawing Groups : Enhance metabolic stability but may reduce solubility.

- Bulkier Substituents : Steric effects can alter receptor docking.

Reference analogs like 1-Benzyl-4-methylpiperidin-3-one hydrochloride (CAS 1303968-15-1) for comparative assays .

Q. What advanced spectroscopic methods elucidate tautomeric or conformational dynamics?

- Methodological Answer :

- VT-NMR : Variable-temperature NMR (e.g., –50°C to 50°C) to study ring-flipping or tautomerism.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- DFT Calculations : Predict energetically favored conformers using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。